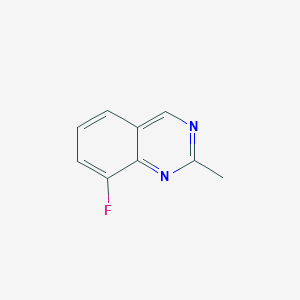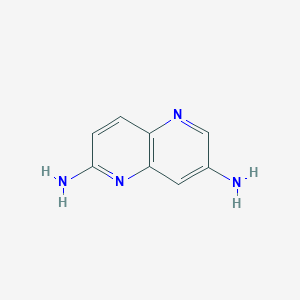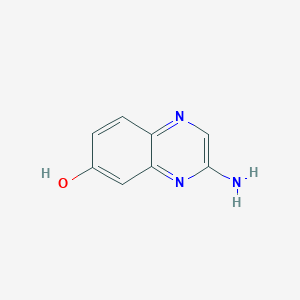
Methyl 2,5-diaminopyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5-diaminopyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-diaminopyrimidine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
For industrial production, the synthesis process is optimized for high yield, purity, and cost-effectiveness. This often involves the use of scalable reaction conditions and robust purification techniques to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions
Methyl 2,5-diaminopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups .
科学的研究の応用
Methyl 2,5-diaminopyrimidine-4-carboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Methyl 2,5-diaminopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with nucleic acids and enzymes, influencing various biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and other non-covalent interactions with its targets .
類似化合物との比較
Methyl 2,5-diaminopyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Pyrimethamine: A 2,4-diaminopyrimidine derivative used as an antimalarial drug.
Trimethoprim: Another 2,4-diaminopyrimidine derivative used as an antibiotic.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .
特性
CAS番号 |
1260883-37-1 |
|---|---|
分子式 |
C6H8N4O2 |
分子量 |
168.15 g/mol |
IUPAC名 |
methyl 2,5-diaminopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,7H2,1H3,(H2,8,9,10) |
InChIキー |
DNJPDDLCWYUPKN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=NC=C1N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)


![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)





![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B11917360.png)


